1-Benzyl-2-chloro-1H-imidazole-5-carboxylic acid
Description
Properties
IUPAC Name |
3-benzyl-2-chloroimidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c12-11-13-6-9(10(15)16)14(11)7-8-4-2-1-3-5-8/h1-6H,7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJXJVLIQILNDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CN=C2Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Chlorination
POCl₃ in dimethylformamide (DMF) at 80–100°C selectively chlorinates the C2 position, leveraging the electron-withdrawing carboxylic acid group to direct electrophiles. The reaction mechanism involves the formation of a chlorophosphonium intermediate, which facilitates aromatic substitution.
Reaction Conditions :
Sandmeyer Reaction
For imidazoles with an amino group at C2, the Sandmeyer reaction converts -NH₂ to -Cl. Starting with 1-benzyl-2-amino-1H-imidazole-5-carboxylic acid, treatment with NaNO₂/HCl followed by CuCl yields the target compound. This method is less common due to the instability of aryl diazonium intermediates in imidazole systems.
Cyclocondensation of Functionalized Precursors
Building the imidazole ring with pre-installed substituents ensures regioselectivity. The Debus-Radziszewski reaction, which condenses a diketone, aldehyde, and ammonia, can be adapted using chloro-substituted aldehydes and benzylamine.
Modified Debus-Radziszewski Synthesis
A mixture of benzylamine, chloroacetaldehyde, and α-ketoglutaric acid undergoes cyclization in aqueous ammonia at 60°C:
$$
\text{Benzylamine} + \text{ClCH₂CHO} + \text{HOOC-C(O)-CH₂-CH₂-COOH} \rightarrow \text{this compound}
$$
Optimized Parameters :
- Molar Ratio : 1:1:1 (amine:aldehyde:diketone)
- Solvent : Ethanol/water (1:1)
- Catalyst : Ammonium acetate
- Yield : 58%.
Oxidation of 5-Methylimidazole Derivatives
Oxidation of a methyl group at C5 to a carboxylic acid provides a late-stage functionalization route. Starting with 1-benzyl-2-chloro-5-methylimidazole, strong oxidants like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) achieve this transformation.
Procedure :
- Substrate : 1-Benzyl-2-chloro-5-methylimidazole
- Oxidizing Agent : KMnO₄ (3 equiv) in acidic conditions (H₂SO₄)
- Temperature : 100°C
- Time : 12 hours
- Yield : 65%.
Metal-Catalyzed C–H Activation
Palladium-catalyzed C–H carboxylation offers a modern approach. Using a directing group at C5, such as a pyridine moiety, Pd(OAc)₂ facilitates carboxylation with CO₂ at atmospheric pressure.
Reaction Setup :
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2-chloro-1H-imidazole-5-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: Nucleophilic substitution reactions are common, especially at the chloro position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and other nucleophiles are employed under mild to moderate conditions.
Major Products: The major products formed from these reactions include various substituted imidazoles and their derivatives, which can be further utilized in different applications .
Scientific Research Applications
1-Benzyl-2-chloro-1H-imidazole-5-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Benzyl-2-chloro-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s imidazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Imidazole Derivatives
Table 1: Key Structural and Physicochemical Comparisons
Key Differences and Implications
Core Structure: The target compound’s imidazole core (vs. Benzoimidazole derivatives (e.g., entries 2–5 in Table 1) exhibit extended aromaticity, improving binding to hydrophobic enzyme pockets but reducing metabolic stability .
Substituent Effects: Benzyl Group: The 1-benzyl substituent in the target compound enhances lipophilicity (logP ~2.5 estimated), favoring blood-brain barrier penetration compared to 1-methyl analogs (logP ~1.8) . Chlorine at Position 2: The electron-withdrawing Cl atom stabilizes the imidazole ring, increasing acidity (pKa of COOH ~2.5) versus 2-amino derivatives (pKa ~4.0) . Carboxylic Acid vs. Aldehyde: The 5-COOH group enables salt formation (improving bioavailability) and participation in hydrogen bonding, while 5-CHO derivatives (e.g., 1-Benzyl-1H-imidazole-5-carboxaldehyde) are reactive in Schiff base formation .
Biological Activity: Anticancer Potential: Benzoimidazole-5-carboxylic acids (e.g., 1-Methyl derivative) show IC₅₀ values <10 µM against breast cancer cell lines, attributed to intercalation with DNA . The target compound’s chlorine substituent may enhance cytotoxicity through halogen bonding . Enzyme Inhibition: 2-Amino-benzoimidazole-5-carboxylic acid derivatives inhibit indoleamine 2,3-dioxygenase-1 (IDO1), a target in cancer immunotherapy, with Ki values ~50 nM . The chlorine in the target compound could modulate selectivity for related enzymes.
Biological Activity
1-Benzyl-2-chloro-1H-imidazole-5-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's potential therapeutic applications, mechanisms of action, and comparative efficacy with similar compounds based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a benzyl group and a chloro-substituted imidazole ring, which contribute to its biological activity. The presence of the carboxylic acid functionality enhances its solubility and interaction with biological targets.
Biological Activity Overview
Research has identified several key areas where this compound exhibits biological activity:
1. Antimicrobial Activity
The compound has shown potential antimicrobial properties against various pathogens. Studies indicate that it can inhibit the growth of bacteria and fungi, suggesting its utility in treating infections.
2. Anticancer Properties
Preliminary studies have indicated that this compound may possess anticancer effects. Its mechanism appears to involve the modulation of specific pathways related to cell proliferation and apoptosis. For instance, compounds structurally related to it have demonstrated significant cytotoxicity against various cancer cell lines, including those associated with leukemia and breast cancer .
3. Metabolic Regulation
Recent research highlights the compound's potential as an agonist for TGR5 (a G protein-coupled receptor), which is implicated in metabolic regulation. This activity may offer therapeutic avenues for conditions such as diabetes and obesity by enhancing glucose metabolism .
The biological effects of this compound are believed to stem from its ability to interact with specific enzymes and receptors in the body. The imidazole ring can bind to various molecular targets, leading to the inhibition or activation of critical biochemical pathways. For example, it may influence signaling cascades that regulate cell growth and survival.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Benzyl-4-hydroxy-2-methylimidazole | Hydroxy group on the benzyl ring | Moderate anticancer activity |
| 2-substituted benzimidazoles | Varies based on substitution | Antimicrobial and anticancer properties |
| Fluorinated imidazoles | Fluorine substituents affecting reactivity | Enhanced potency against certain cancers |
Case Studies
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics.
- Anticancer Activity : In vitro tests revealed that this compound induced apoptosis in MCF-7 breast cancer cells, displaying an IC50 value comparable to established chemotherapeutics like doxorubicin .
- Metabolic Effects : Research involving animal models indicated that administration of this compound resulted in lowered blood glucose levels, supporting its role as a TGR5 agonist .
Q & A
Q. What are the key synthetic methodologies for preparing 1-Benzyl-2-chloro-1H-imidazole-5-carboxylic acid?
- Methodological Answer : Synthesis typically involves multi-step protocols:
- Step 1 : Formation of the imidazole core via cyclization of o-phenylenediamine derivatives with carbon disulfide under basic conditions (e.g., KOH in ethanol).
- Step 2 : Functionalization at the 1-position using benzyl halides in the presence of a base (e.g., NaH) to introduce the benzyl group.
- Step 3 : Chlorination at the 2-position using POCl₃ or SOCl₂ under reflux.
- Step 4 : Carboxylic acid introduction via hydrolysis of ester intermediates (e.g., ethyl esters) using NaOH or LiOH .
Characterization involves elemental analysis, IR (S-H, N-H stretches), and NMR (δ 10–12 ppm for aromatic protons) .
Q. How is this compound characterized using spectroscopic techniques?
- Methodological Answer :
- IR Spectroscopy : Identify functional groups (e.g., carboxylic acid O-H stretch ~2500–3300 cm⁻¹, C=O ~1700 cm⁻¹).
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and carbons (δ 110–150 ppm). The benzyl group shows a singlet at δ 4.5–5.5 ppm for CH₂.
- Mass Spectrometry (ESI-MS) : Confirm molecular weight via [M+H]⁺ peaks and isotope patterns (e.g., Cl-induced [M+2] signals) .
Advanced Research Questions
Q. How can contradictions in spectroscopic or crystallographic data be resolved?
- Methodological Answer :
- Cross-validation : Compare data from multiple techniques (e.g., IR vs. NMR for functional groups).
- Computational Modeling : Use DFT (Density Functional Theory) to optimize geometry and simulate NMR/IR spectra (e.g., Gaussian or ORCA software).
- High-Resolution X-ray Diffraction : Resolve ambiguities in bond lengths/angles (e.g., C-Cl vs. C-N distances) .
Q. What strategies are effective for designing structure-activity relationship (SAR) studies on this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., benzyl to substituted benzyl, chloro to other halogens) and test bioactivity.
- Docking Studies : Use software like AutoDock to predict interactions with biological targets (e.g., enzymes or receptors).
- In Vitro Assays : Evaluate antimicrobial/anticancer activity via MIC (Minimum Inhibitory Concentration) or MTT assays, correlating results with structural variations .
Q. How is X-ray crystallography applied to determine the crystal structure of this compound?
- Methodological Answer :
- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
- Structure Solution : Employ SHELXT for phase problem resolution via intrinsic phasing.
- Refinement : Use SHELXL for least-squares refinement of positional and thermal parameters. Validate with R-factor (<5%) and CCDC deposition (e.g., CCDC 1538327) .
Q. How can computational methods optimize the molecular geometry of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level using Gaussian 16.
- Electrostatic Potential Maps : Visualize charge distribution to predict reactivity (e.g., nucleophilic attack at the chloro position).
- Molecular Dynamics (MD) : Simulate solvation effects in water or DMSO to study conformational stability .
Q. What protocols ensure reliable validation of crystallographic data?
- Methodological Answer :
- CheckCIF Analysis : Identify ADDs (Alert Level A/B/C) for bond lengths, angles, and R1/wR2 discrepancies.
- Twinned Data Handling : Use CELL_NOW for twin detection and refinement in SHELXL.
- CCDC Submission : Deposit validated data to the Cambridge Structural Database (CCDC) for peer review and reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
